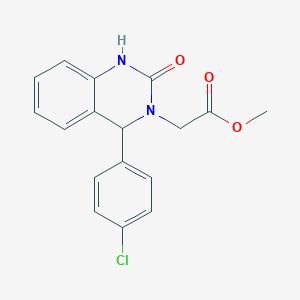

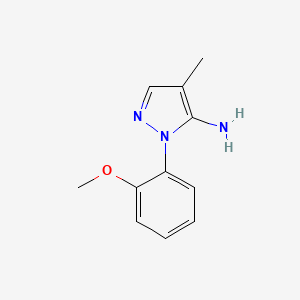

methyl 2-(4-(4-chlorophenyl)-2-hydroxyquinazolin-3(4H)-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

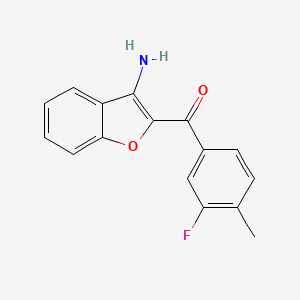

This compound is a derivative of quinazolinone, a type of nitrogenous heterocyclic compound. It has a methyl acetate group attached to the 2-position of the quinazolinone ring, and a 4-chlorophenyl group at the 4-position .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a quinazolinone core, which is a bicyclic system consisting of two fused six-membered rings, one of which is aromatic (benzene) and the other is a heterocycle containing two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The acetate group might undergo hydrolysis, and the chlorophenyl group might undergo nucleophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of polar functional groups (like the acetate group) could make the compound polar and potentially soluble in polar solvents .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Applications

- Antimicrobial Agent Development : The synthesis and characterization of new quinazolines, including structures similar to methyl 2-(4-(4-chlorophenyl)-2-hydroxyquinazolin-3(4H)-yl)acetate, have demonstrated potential antimicrobial applications. These compounds have been screened for antibacterial and antifungal activities against various pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. The results indicate that these synthesized compounds could serve as a basis for the development of new antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Chemical Synthesis and Characterization

- Chemical Synthesis : Research on the chemical synthesis of derivatives related to this compound involves various reactions to create compounds with potential antimicrobial properties. These processes include condensation reactions, the use of hydrazine hydrate, and intramolecular cyclization to produce a range of compounds that are characterized by spectroscopic techniques and elemental analyses. This chemical synthesis pathway contributes to the broader understanding of quinazoline derivatives and their applications in medicinal chemistry (Saeed, Abbas, Ibrar, & Bolte, 2014).

Structural and Molecular Studies

- Molecular Structure Analysis : Detailed molecular structure analysis of quinazoline derivatives, including those structurally related to this compound, reveals insights into their chemical behavior and potential applications. For example, studies on the crystal structure and hydrogen bonding patterns offer valuable information on the stability and reactivity of these compounds, which is crucial for designing drugs with specific antimicrobial properties (Mague, Al-Taifi, Mohamed, Akkurt, & Bakhite, 2017).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-[4-(4-chlorophenyl)-2-oxo-1,4-dihydroquinazolin-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3/c1-23-15(21)10-20-16(11-6-8-12(18)9-7-11)13-4-2-3-5-14(13)19-17(20)22/h2-9,16H,10H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSCPDICHIMGKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C(C2=CC=CC=C2NC1=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

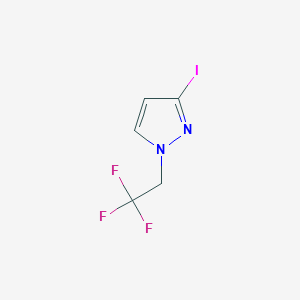

![2-cyano-N-[5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B2611103.png)

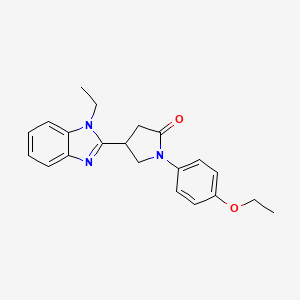

![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propan-1-one](/img/structure/B2611108.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2611122.png)

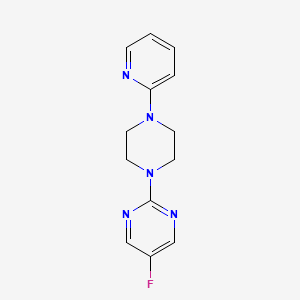

![[2,3'-Bipyridin]-6-ylmethanol](/img/structure/B2611124.png)